molecular formula C17H14N4O B7571499 (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide

(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide

Cat. No. B7571499
M. Wt: 290.32 g/mol
InChI Key: NXPWRQCBZQYVNZ-FPYGCLRLSA-N
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Description

(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide is a chemical compound that has garnered much attention in the scientific community. It is commonly referred to as PTP1B inhibitor due to its ability to inhibit protein tyrosine phosphatase 1B. This compound has been found to have potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In this review, we will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide.

Mechanism of Action

The mechanism of action of (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide involves the inhibition of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and improved glucose homeostasis. In addition, (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide have been extensively studied. It has been found to improve glucose homeostasis and increase insulin sensitivity in animal models of diabetes and obesity. In addition, (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide in lab experiments are its potent inhibitory activity against PTP1B and its potential therapeutic applications in various diseases. However, the limitations of using (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide in lab experiments are its low solubility in water and its potential toxicity at high concentrations.

Future Directions

The future directions for (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide include further studies on its potential therapeutic applications in diabetes, obesity, and cancer. In addition, the development of more potent and selective inhibitors of PTP1B could lead to the development of more effective therapies for these diseases. Finally, the use of (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide in combination with other drugs or therapies could also lead to improved outcomes for patients with these diseases.
Conclusion:
(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide is a chemical compound with potential therapeutic applications in diabetes, obesity, and cancer. Its potent inhibitory activity against PTP1B makes it a potential therapeutic target for these diseases. Further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications are needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide is a multistep process that involves the use of various reagents and solvents. The synthesis starts with the reaction between 4-(1H-pyrazol-5-yl)aniline and 3-bromopyridine in the presence of a base to form 3-(4-(1H-pyrazol-5-yl)phenyl)pyridine. This intermediate is then reacted with propargyl bromide in the presence of a copper catalyst to form (E)-3-(4-(1H-pyrazol-5-yl)phenyl)-N-prop-2-yn-1-ylpyridin-2-amine. Finally, this compound is reacted with an appropriate amide to form (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide.

Scientific Research Applications

(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and improved glucose homeostasis, making it a potential therapeutic target for diabetes and obesity. In addition, (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide has also been found to have potential anticancer activity by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(8-3-13-2-1-10-18-12-13)20-15-6-4-14(5-7-15)16-9-11-19-21-16/h1-12H,(H,19,21)(H,20,22)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPWRQCBZQYVNZ-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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